Mercuric Chloride
Description
Properties
IUPAC Name |
dichloromercury | |
|---|---|---|
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InChI |
InChI=1S/2ClH.Hg/h2*1H;/q;;+2/p-2 | |
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InChI Key |
LWJROJCJINYWOX-UHFFFAOYSA-L | |
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Canonical SMILES |
Cl[Hg]Cl | |
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Molecular Formula |
HgCl2, Cl2Hg | |
| Record name | MERCURIC CHLORIDE | |
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Molecular Weight |
271.50 g/mol | |
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Physical Description |
Mercuric chloride appears as an odorless white crystalline solid. Density 5.4 g / cm3. Melting point 277 °C. Slightly volatile at ordinary temperatures. Can be sublimed unchanged. Corrosive to the mucous membranes. Toxic by inhalation (dusts, etc.), ingestion, and skin absorption. Used in photography, disinfectants, wood preservatives, fungicides., White solid; [CHRIS], WHITE CRYSTALS OR POWDER. | |
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Boiling Point |
576 °F at 760 mmHg (EPA, 1998), 302 °C | |
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Solubility |
5 to 10 mg/mL at 72 °F (NTP, 1992), 6.9 g/100 cc water @ 20 °C, 48 G/100 CC WATER @ 100 °C, 33 G/100 CC ALCOHOL @ 25 °C, 4 G/100 CC ETHER, For more Solubility (Complete) data for MERCURIC CHLORIDE (9 total), please visit the HSDB record page., Solubility in water, g/l at 20 °C: 69 (moderate) | |
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Density |
5.44 at 77 °F (EPA, 1998) - Denser than water; will sink, 5.6 @ 20 °C, 5.4 g/cm³ | |
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Vapor Density |
9.8 g/cu cm | |
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Vapor Pressure |
1 mmHg at 277.16 °F (EPA, 1998), 1 MM HG @ 136.2 °C, Vapor pressure, Pa at 20 °C: 0.1 | |
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Impurities |
Mercurous chloride | |
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Color/Form |
Colorless rhombic crystals or white powder, White crystal or powder, White orthombic crystals | |
CAS No. |
7487-94-7 | |
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Melting Point |
529 °F (EPA, 1998), 277 °C, 276 °C | |
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Preparation Methods
Industrial Wet Process
Modern industrial methods, as detailed in US Patent 3,424,552 , utilize sodium chloride brine to enhance reaction efficiency. Key parameters include:
| Parameter | Optimal Range | Functionality |
|---|---|---|
| Sodium chloride brine | 20–26% concentration | Facilitates mercury dispersion |
| Temperature | 50–100°C | Accelerates reaction kinetics |
| Chlorine pressure | 1–10 psi | Ensures sufficient gas-liquid contact |
| Reaction time | 4–6 hours (batch) | Achieves >95% mercury conversion |
This method avoids sublimation chambers used in traditional dry processes, reducing energy consumption by 40%. Continuous operation further enhances yield, with Example 2 of the patent achieving a production rate of 785 g/L HgCl₂.
Laboratory-Scale Gas-Phase Synthesis
Small-scale preparations involve bubbling chlorine gas through mercury in a glass reactor. The product sublimes and crystallizes in a cooled chamber. However, this method faces challenges in controlling chlorine flow and managing toxic vapors, limiting its practicality.
Acidic Displacement from Mercury(I) Nitrate
A widely adopted laboratory method involves treating mercury(I) nitrate (Hg₂(NO₃)₂) with hydrochloric acid:
Procedure and Optimization
-
Step 1 : Mercury metal is dissolved in concentrated nitric acid to form Hg₂(NO₃)₂. Excess acid prevents mercury(I) oxide precipitation13.
-
Step 2 : Hydrochloric acid addition under heating (80–90°C) ensures complete conversion.
-
Step 3 : Crystallization yields 99% pure HgCl₂, as demonstrated by a 99% yield in video documentation4.
Critical considerations:
-
Nitric acid concentration : ≥68% to avoid passivation.
-
Stoichiometric ratio : 1:4 Hg₂(NO₃)₂:HCl prevents residual nitrate impurities.
Solid-State Metathesis with Mercury(II) Sulfate
Heating mercury(II) sulfate (HgSO₄) with sodium chloride provides a sublimation-based route:
Process Dynamics
-
Temperature profile : 150–200°C initiates decomposition, with HgCl₂ subliming at 277°C.
-
Yield : 85–90% purity due to co-sublimation of HgSO₄ residues.
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Limitations : Requires careful temperature control to prevent over-decomposition into mercury(I) chloride (Hg₂Cl₂).
Hydrochloric Acid Treatment of Mercury(II) Oxide
Mercury(II) oxide (HgO), synthesized via nitric acid oxidation, reacts with HCl:
Laboratory Protocol
-
HgO synthesis : Mercury metal + HNO₃ → Hg(NO₃)₂ → NaOH treatment → HgO precipitate13.
-
Acid digestion : 6M HCl at 60°C dissolves HgO within 1 hour.
-
Crystallization : Slow evaporation yields rhombic HgCl₂ crystals (density: 5.4 g/cm³).
Electrochemical Synthesis
Cyclic voltammetry studies reveal a two-electron reduction pathway for Hg²⁺ in NaClO₄ electrolytes:
While primarily analytical, this method informs industrial electrolytic processes for high-purity HgCl₂ production.
Comparative Analysis of Methods
| Method | Scale | Yield (%) | Purity (%) | Energy Efficiency |
|---|---|---|---|---|
| Chlorination in brine | Industrial | 95–98 | 99 | High |
| Hg₂(NO₃)₂ + HCl | Laboratory | 90–99 | 98 | Moderate |
| HgSO₄ + NaCl | Small-scale | 85–90 | 85 | Low |
| HgO + HCl | Laboratory | 95 | 99 | Moderate |
Chemical Reactions Analysis
Mercuric chloride undergoes various chemical reactions, including:
- this compound can be reduced to elemental mercury by reducing agents such as tin(II) chloride:
Oxidation and Reduction: HgCl2+SnCl2→Hg+SnCl4
It reacts with ammonia to form mercury(II) amidochloride and elemental mercury:Substitution Reactions: HgCl2+2NH3→HgNH2Cl+NH4Cl
Formation of Complexes: this compound forms complexes with various ligands, such as thiocyanate ions to produce mercuric thiocyanate.
Scientific Research Applications
Industrial Applications
1.1 Chemical Synthesis and Catalysis
-
Catalyst for Vinyl Chloride Production : Mercuric chloride is primarily used as a catalyst in the conversion of acetylene to vinyl chloride, a precursor for polyvinyl chloride (PVC) production. The reaction can be summarized as follows:
- Amalgamation Reactions : In organic synthesis, this compound is used to form amalgams with metals like aluminum and zinc. These amalgams exhibit unique reactivity not seen in the metals alone, making them useful in various chemical reactions, such as the Barbier reaction .
1.2 Wood Preservation and Antiseptic Uses
- This compound serves as a wood preservative due to its fungicidal properties. It is also employed in antiseptics and disinfectants for its ability to kill bacteria and fungi .
1.3 Analytical Chemistry
- In analytical chemistry, this compound is utilized as a reagent for various reactions, including the determination of sulfide concentrations. It can stabilize certain chemicals and analytical samples during testing .
Medical Applications
2.1 Antiseptic and Disinfectant
- Historically, this compound was widely used as an antiseptic for treating wounds and infections due to its potent antimicrobial properties. However, its use has declined due to toxicity concerns .
2.2 Case Studies of Poisoning
- A documented case of acute this compound poisoning highlighted its severe health implications. A 21-year-old woman ingested 5 g of the compound in a suicide attempt, leading to acute kidney failure and requiring intensive medical intervention with specific antidotes . This case underscores the compound's toxicity and the importance of medical awareness regarding its use.
Environmental Applications
3.1 Toxicological Studies
- Research has shown that this compound has significant toxic effects on aquatic organisms. For instance, studies on Scenedesmus quadricauda demonstrated that exposure to varying concentrations of this compound adversely affected growth rates, photosynthetic pigment content, and enzyme activities . Such findings are critical for understanding the environmental impact of mercury compounds.
Summary Table of Applications
| Application Area | Specific Uses | Notes |
|---|---|---|
| Chemical Industry | Catalyst in vinyl chloride production | Key role in PVC manufacturing |
| Amalgamation reactions | Enhances reactivity of metals | |
| Medical Field | Antiseptic and disinfectant | Historical use; now limited due to toxicity |
| Treatment of poisoning | Requires immediate medical intervention | |
| Environmental Science | Toxicological impact studies | Significant effects on aquatic life |
| Research on bioaccumulation | Important for ecological risk assessments |
Mechanism of Action
Mercuric chloride exerts its toxic effects by binding to sulfhydryl groups in proteins, disrupting their structure and function. This binding leads to the inhibition of essential enzymes and the disruption of cellular processes. It also induces the production of free radicals, causing oxidative stress and cellular damage .
Comparison with Similar Compounds
Mercuric chloride’s chemical behavior and toxicity profile differ significantly from other mercury compounds. Below is a structured comparison:
Inorganic Mercury Compounds
Mercurous Chloride (Hg₂Cl₂)
- Structure and Toxicity : Hg₂Cl₂ contains mercury in the +1 oxidation state (Hg⁺), forming a dimeric structure. It is less soluble and less toxic than HgCl₂ due to reduced bioavailability .
- Applications : Historically used as a laxative (calomel) but phased out due to mercury accumulation risks.
Mercuric Iodide (HgI₂)
- Toxicity : In studies with crustacean larvae (Artemia salina and Elminius modestus), HgI₂ exhibited higher toxicity than HgCl₂, likely due to enhanced cellular uptake or reactivity .
- Applications: Limited industrial use, primarily in niche chemical syntheses.
Mercuric Sulfide (HgS)
- Toxicity : HgS (found in cinnabar) is far less toxic than HgCl₂ due to low solubility. Rats administered 1,000 mg/kg/day of HgS showed nephrotoxicity comparable to 5 mg/kg/day of HgCl₂, indicating a 200-fold difference in potency .
- Applications : Used as a pigment (vermilion) and in traditional medicines.
Organic Mercury Compounds
Methylmercury Chloride (CH₃HgCl)
- Neurotoxicity: CH₃HgCl crosses the blood-brain barrier, causing irreversible neurological damage.
- Cytotoxicity : Exhibits selective toxicity; 50-fold more potent in NIH 3T3 fibroblasts than other cell types .
Ethylthis compound (C₂H₅HgCl)
- Toxicity : Less studied than CH₃HgCl but shows similar degradation pathways (83.8% reduction by bacteria) .
Phenylmercuric Acetate (C₆H₅HgO₂CCH₃)
- Persistence : Only 5.7% degraded by bacteria, indicating environmental persistence .
- Mechanism : Like HgCl₂, it enhances tissue factor activity in cells but through distinct pathways .
Pharmacological and Toxicological Profiles
- Pharmacokinetics: HgCl₂ depresses glomerular filtration more than organic mercurials (e.g., mersalyl), with slower urinary excretion of inorganic mercury .
Environmental and Microbial Interactions
- Degradation Efficiency : Microbial strains degrade HgCl₂ (88.9%) more effectively than phenylmercuric acetate (5.7%) but less efficiently than CH₃HgCl (95.4%) .
- Ecotoxicology : Primary alkylmercuric chlorides (e.g., CH₃HgCl) are more toxic to crustaceans than secondary or aromatic derivatives, with toxicity increasing with alkyl chain length .
Biological Activity
Mercuric chloride (HgCl₂) is a highly toxic inorganic compound of mercury, known for its potent biological effects on various organisms, including humans. This article explores the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and relevant case studies.
Toxicological Effects
This compound exposure has been linked to a range of toxicological effects, primarily affecting the kidneys, nervous system, and gastrointestinal tract.
1. Kidney Damage
This compound is notorious for causing nephrotoxicity. Studies have shown that exposure can lead to acute kidney injury characterized by symptoms such as oliguria and proteinuria. In animal models, significant renal damage has been observed following administration of this compound, with histopathological changes indicating tubular necrosis and glomerular damage .
2. Neurotoxicity
In addition to renal toxicity, this compound poses significant risks to the nervous system. Clinical cases have reported neurological symptoms such as dizziness, cognitive disturbances, and peripheral neuropathy following acute poisoning. The compound can cross the blood-brain barrier, leading to severe neurotoxic effects .
3. Gastrointestinal Effects
Acute ingestion of this compound results in severe gastrointestinal distress, including nausea, vomiting (often blood-stained), abdominal pain, and diarrhea. These symptoms are indicative of mucosal necrosis and gastrointestinal hemorrhage .
The biological activity of this compound is primarily mediated through oxidative stress and disruption of cellular homeostasis.
- Oxidative Stress : this compound induces the generation of reactive oxygen species (ROS), leading to oxidative damage in various tissues. This is evidenced by increased levels of malondialdehyde (MDA) and decreased glutathione levels in affected cells .
- Enzyme Inhibition : The compound inhibits key antioxidant enzymes such as superoxide dismutase (SOD) and catalase, exacerbating oxidative stress and cellular damage .
- DNA Damage : Research indicates that this compound can cause DNA strand breaks and chromosomal aberrations in vitro, contributing to its carcinogenic potential .
Case Studies
Case Study 1: Acute Poisoning
A notable case involved a 19-year-old female who ingested 2–4 g of this compound with subsequent symptoms including abdominal pain and bloody diarrhea. She was treated with dimercaprol chelation therapy, leading to gradual recovery over several days .
Case Study 2: Severe Renal Failure
Another case documented a 21-year-old woman who ingested 5 g of this compound. She presented with acute renal failure and gastrointestinal bleeding. Treatment included continuous renal replacement therapy and chelation with DMPS (dimercapto-1-propanesulfonic acid). The patient showed significant improvement after intensive treatment .
Data Tables
The following table summarizes key findings from studies on the biological activity of this compound:
| Study/Case | Dosage | Main Findings | Symptoms Observed |
|---|---|---|---|
| Study on Rats | 0.5 - 5 mg/kg | Induced nephrotoxicity; increased MDA levels | Oliguria, proteinuria |
| Case Report (2013) | 2 - 4 g | Successful recovery post-chelation | Nausea, vomiting, abdominal pain |
| Case Report (2023) | 5 g | Severe renal failure; treated with DMPS | Gastrointestinal bleeding, acute kidney injury |
Q & A
Q. What are the key physicochemical properties of mercuric chloride relevant to laboratory handling?
this compound (HgCl₂) is a linear triatomic molecule with a molecular weight of 271.50–271.52 g/mol, density of 5.43–9.8 g/cm³ (depending on crystalline form), and melting/boiling points of 276°C and 304°C, respectively . It sublimes readily and is slightly soluble in water. Impurities like mercurous chloride (Hg₂Cl₂) may occur during synthesis, requiring purification via recrystallization for analytical applications . Its stability in organic solvents (e.g., methanol) and reactivity with proteins necessitate inert storage conditions to avoid unintended reactions .
Q. What safety protocols are essential when handling this compound in research settings?
Researchers must use engineering controls (fume hoods), PPE (nitrile gloves, lab coats, eye protection), and emergency showers/eyewashes . Airborne concentrations should be monitored, and urinary mercury levels (threshold: <0.02 mg/L) should be tested regularly for exposed personnel . Contaminated clothing must be discarded onsite, and decontamination protocols (e.g., 10% sodium thiosulfate solution) should be implemented for spills .
Q. How is this compound used as a reagent in analytical chemistry and catalysis?
HgCl₂ acts as a hydrolysis agent in UV spectrophotometry for quantifying hexenuronic acid (HexA) in pulp, leveraging its selective reactivity and low UV interference above 250 nm . In catalysis, it facilitates acetylene-to-vinyl chloride conversion via intermediate HgCl₂-acetylene complexes, critical for synthesizing polyvinyl chloride (PVC) precursors . Standard protocols use 0.1–0.3% HgCl₂ solutions for sterilizing plant tissue cultures, though higher concentrations (>0.3%) risk oxidative damage to explants .
Advanced Research Questions
Q. How can researchers optimize sterilization protocols using this compound in plant tissue culture while minimizing toxicity?
Sterilization efficacy depends on HgCl₂ concentration, exposure time, and explant type. For Pinus taeda, 0.1% HgCl₂ for 10 minutes achieves 86% viability, while exceeding 0.3% increases oxidation and fungal contamination . Combining HgCl₂ with sodium hypochlorite (NaClO) reduces toxicity but requires pH adjustments to avoid tissue necrosis. Alternatives like copper sulfate (CuSO₄) are less toxic but may require longer exposure times .
Q. What methodological considerations are critical when designing experiments to assess this compound toxicity in aquatic organisms?
Dose-response studies must account for speciation (e.g., Hg²⁺ vs. HgCl₂ complexes) and bioaccumulation rates. For Sparus aurata, LC50 values correlate with HgCl₂ concentration (R² = 0.299), but variability arises from water hardness and organic matter content . Parallel experiments comparing HgCl₂ and HgS (mercuric sulfide) reveal 3–5× lower bioavailability for HgS due to reduced absorption . Nephrotoxicity assessments should include histopathology (tubular necrosis) and biomarkers like urinary β₂-microglobulin .
Q. How do molecular simulation techniques enhance understanding of this compound adsorption in environmental remediation studies?
Monte Carlo simulations show activated carbon with carboxyl groups achieves 2× higher HgCl₂ adsorption capacity than zeolite-X due to stronger van der Waals interactions. Slit-pore sizes >1.5 nm optimize uptake, while calcium hydroxide additives enhance selectivity by forming HgO complexes . Competitive adsorption with nitrogen requires pore-functionalization to mitigate interference .
Q. What analytical challenges arise in quantifying this compound interactions with organic compounds, and how can they be addressed?
HgCl₂ reacts with formic acid (HCOOH) to form formyl mercury chloride, complicating speciation analysis. UV-Vis and ion chromatography (IC) are preferred over titration due to precipitate interference . For enzyme studies, circular dichroism (CD) spectroscopy tracks HgCl₂-induced denaturation via cysteine residue binding, but requires <1 µM concentrations to avoid aggregation artifacts .
Q. How do researchers reconcile conflicting data on the renal toxicity of this compound compared to other mercury compounds?
Discrepancies arise from solubility differences: HgCl₂’s high bioavailability (50–80% absorption) causes acute tubular necrosis, while HgS (10–15% absorption) induces delayed glomerular damage . Chronic HgCl₂ exposure triggers immunologic kidney injury, measurable via anti-glomerular basement membrane antibodies, absent in HgS studies . Speciation analysis (XANES) and isotopic tracing (²⁰²Hg) are critical for mechanistic clarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
